Enhanced Lipophilicity vs. Unsubstituted Imidazo[1,2-a]pyridine-2-carboxylic acid
3,6-Dimethylimidazo[1,2-a]pyridine-2-carboxylic acid exhibits a substantially higher lipophilicity compared to the unsubstituted parent compound imidazo[1,2-a]pyridine-2-carboxylic acid (CAS 64951-08-2). The consensus LogP for the 3,6-dimethyl derivative is 1.59 , whereas the parent compound has a reported LogP of 1.44 . This difference, driven by the dual methyl substitution, is expected to enhance membrane permeability and potentially improve oral bioavailability in drug candidates [1].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | Consensus LogP: 1.59 |
| Comparator Or Baseline | Imidazo[1,2-a]pyridine-2-carboxylic acid (unsubstituted): LogP 1.44 |
| Quantified Difference | +0.15 LogP units (10% increase) |
| Conditions | Predicted/calculated values from multiple algorithms (iLOGP, XLOGP3, WLOGP, MLOGP, SILICOS-IT) and experimental ACD/LogP |
Why This Matters
Higher lipophilicity can improve membrane permeability, a critical parameter for intracellular target engagement and oral bioavailability in drug development programs.
- [1] RSC Medicinal Chemistry. Imidazo[1,2-a]pyridine Derivatives: A Privileged Scaffold in Drug Discovery. RSC Med. Chem. 2023. View Source
